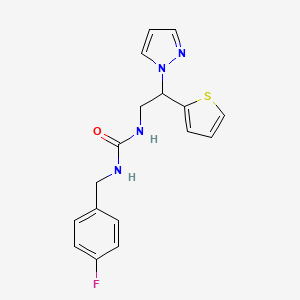

![molecular formula C18H22N4O5S B2741521 8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-92-9](/img/structure/B2741521.png)

8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety . It’s likely that this compound has been synthesized for research purposes.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as catalytic hydrogenation, oxidation, and various types of condensation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various chemical reagents .Scientific Research Applications

Pharmacological Research

This compound belongs to the hydantoin class, which has been associated with a wide range of therapeutic applications. Hydantoins, particularly 5,5-substituted derivatives, are known for their anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities . The unique substitutions on the hydantoin ring of this compound could be explored for novel pharmacological activities.

Neurological Disorder Treatment

Hydantoins like phenytoin have been used for over 70 years to treat epilepsy and neuropathic pain due to their regulatory effects on the central nervous system (CNS) . The specific substitutions on this compound could be investigated for potential enhancements in treating such neurological disorders.

Cancer Therapeutics

Some hydantoins exhibit anticancer properties. The acetylindolinyl group in this compound might interact with cancer cell lines in unique ways, providing a new avenue for cancer treatment research .

Anti-Inflammatory Applications

The sulfonyl group attached to the indolinyl moiety could imply potential anti-inflammatory effects. This could be particularly useful in the development of treatments for chronic inflammatory diseases .

Skeletal Muscle Research

Compounds like dantrolene affect calcium release in skeletal muscles and are used to treat conditions like malignant hyperthermia . The triazaspirodecane structure of this compound could be studied for similar or improved effects on muscle physiology.

Agricultural Chemistry

Spirotetramat, a related compound, is used as an insecticide due to its two-way systemic action in plants . The structural similarities suggest that this compound could be researched for pest control applications in agriculture.

Synthetic Methodology Development

The synthesis of this compound involves a multi-step process that can be optimized for better yields and cost-effectiveness. This research can contribute to the field of synthetic organic chemistry .

Biological Process Studies

Due to its unique structure, this compound can be used to study various biological processes. It could serve as a tool in understanding the interaction between small molecules and biological systems, potentially leading to the development of novel pharmaceuticals.

Mechanism of Action

Mode of Action

Similar compounds have been studied for their anticonvulsant activity . These compounds interact with their targets, leading to changes that can help control seizures. The exact nature of these interactions and the resulting changes for the specific compound are yet to be determined.

Biochemical Pathways

Related compounds have been shown to have anticonvulsant activity, suggesting that they may affect neuronal signaling pathways . The downstream effects of these interactions could include reduced neuronal excitability and prevention of seizure activity.

Result of Action

Based on the anticonvulsant activity of related compounds, it can be hypothesized that the compound may help in controlling seizures by reducing excessive neuronal discharge .

Future Directions

properties

IUPAC Name |

8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-12(23)22-8-5-13-11-14(3-4-15(13)22)28(26,27)21-9-6-18(7-10-21)16(24)20(2)17(25)19-18/h3-4,11H,5-10H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFXEACDQVUUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4(CC3)C(=O)N(C(=O)N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)

![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2741440.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2741443.png)

![Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2741446.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)

![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)